6,8-Dimethoxyisoquinoline
Overview
Description
6,8-Dimethoxyisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fibrinolytic Action : Derivatives of bis-6,7-dimethoxyisoquinoline have been tested for their action on the fibrinolytic system, showing effectiveness in vivo and suggesting potential applications in treating blood clot disorders (Markwardt, Klöcking, Hauptmann, & Faust, 1973).
Cytotoxic Activity : The total synthesis and cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline, isolated from Ancistrocladus tectorius, have been explored, indicating potential applications in cancer research (Kaufman et al., 2018).
Anticonvulsant Properties : Certain derivatives of 6,7-dimethoxyisoquinoline have been found to produce anticonvulsant effects, leading to the development of new molecules with significant anticonvulsant activity (Gitto et al., 2010).
Hypotensive Properties : 4-amino-6,7-dimethoxyisoquinoline has been synthesized and shown to have hypotensive effects, suggesting its potential in treating high blood pressure (Wright & Halliday, 1974).
Alpha 1-Adrenoceptor Antagonists : 1,3-Diamino-6,7-dimethoxyisoquinoline derivatives have been evaluated for their potential as alpha 1-adrenoceptor antagonists, although none proved to be effective antihypertensive agents in rats (Bordner et al., 1988).
Chemical Synthesis : The efficient synthesis of Ethyl 6,7-dimethoxyisoquinoline-1-carboxylate has been reported, highlighting its potential for industrial production (Chen Jian-xi, 2014).
σ2-Receptor Ligands : Studies have been conducted on σ2-receptor ligands derived from 6,7-dimethoxyisoquinoline for potential applications in imaging solid tumors (Rowland et al., 2006).
Antiproliferative Effect : An isolated isoquinoline alkaloid from Mucuna pruriens seeds, specifically 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, showed antiproliferative activity against human hepatic carcinoma cells (Kumar et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
6,8-dimethoxyisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-8-3-4-12-7-10(8)11(6-9)14-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHIJXZCVQIOOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=NC=CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the cytotoxic effects of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives?
A1: The research article "Total Synthesis and Cytotoxic Activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline Isolated from Ancistrocladus tectorius: A 6π-Azaelectrocyclization Approach" [] investigated the cytotoxic activity of 6,8-Dimethoxy-1,3-dimethylisoquinoline and its derivatives. While the specific mechanisms of action and target pathways were not elucidated in this study, the research demonstrated that these compounds exhibit cytotoxic activity. Further research is necessary to fully understand the scope and mechanisms of their cytotoxic effects.
Q2: Can you describe the synthetic route used to produce 6,8-Dimethoxy-1,3-dimethylisoquinoline in the study?
A2: The study employed a novel synthetic route involving a 6π-azaelectrocyclization approach []. The synthesis started with phloroacetophenone, which underwent selective 2,4-di-O-methylation followed by triflation. The resulting compound then went through Stille-type allylation, allyl-to-propenyl isomerization, and methoximation of the carbonyl moiety. Finally, a microwave-assisted 6π-azaelectrocyclization furnished the target compound, 6,8-Dimethoxy-1,3-dimethylisoquinoline. This efficient synthesis strategy holds promise for the preparation of related isoquinoline derivatives for further biological evaluation.
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